2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
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Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Similar compounds have been reported to act as antagonists for dopamine and serotonin . This means they likely bind to the receptors for these neurotransmitters, preventing them from exerting their usual effects.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may impact pathways related to mood regulation, sleep, and appetite .
Result of Action
As a potential dopamine and serotonin antagonist, it could lead to changes in mood, sleep, and appetite .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to act as dopamine and serotonin antagonists
Cellular Effects
The effects of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-24-13-6-7-15-17(12-13)26-19(21-15)23-10-8-22(9-11-23)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPKRAHUVSPNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.